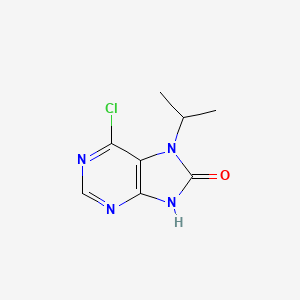

6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Description

6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3) is a purine derivative with the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol. Its structure features a chlorine atom at position 6, an isopropyl group at position 7, and a ketone at position 8 of the purine scaffold. The compound is classified under UN 2811 (toxic solids) with hazard codes H301 (acute toxicity), H311 (skin irritation), and H331 (respiratory toxicity), requiring careful handling .

Properties

IUPAC Name |

6-chloro-7-propan-2-yl-9H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMXLNRHNYAKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(NC1=O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, characterized by the presence of a chlorine atom at the 6-position and an isopropyl group at the 7-position of the purine ring, is structurally similar to other biologically relevant purines. Its unique substitution pattern suggests distinct chemical reactivity and biological interactions, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C_10H_12ClN_5O, with a molecular weight of approximately 239.69 g/mol. The structural features contribute to its interaction with various biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Antiviral Activity : Similar compounds have shown potential antiviral properties, likely due to their ability to inhibit viral replication by targeting viral enzymes or interfering with viral nucleic acid synthesis.

- Anticancer Activity : Research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. It is posited to induce apoptosis through mechanisms involving the inhibition of key signaling pathways.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.

The mechanism underlying the biological activity of this compound likely involves:

- Intercalation into Nucleic Acids : The compound may intercalate into DNA or RNA, disrupting their structure and function.

- Enzyme Interaction : Binding affinity studies suggest that modifications to its structure can significantly influence its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Cytotoxicity Studies

A study investigating various purine derivatives reported cytotoxic effects on cancer cell lines such as HeLa and HCT116. The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 20 |

| Vero | >50 |

These findings suggest that this compound may have selective cytotoxic properties worth exploring further.

Binding Affinity Studies

Molecular docking studies indicate that this compound can effectively bind to active sites of target proteins, providing insights into its potential efficacy as an inhibitor. The binding affinity to various biological targets has been assessed, highlighting its potential role in drug design.

Scientific Research Applications

Biological Activities

-

Antiviral Properties :

- Preliminary studies indicate that 6-Chloro-7-isopropyl-7H-purin-8(9H)-one may exhibit antiviral activities. It is hypothesized that the compound interacts with viral enzymes, inhibiting their function and thereby preventing viral replication. This mechanism is similar to other purine analogs that have been successfully used in antiviral therapies.

-

Anticancer Potential :

- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may interfere with critical signaling pathways involved in cancer cell growth and survival. For example, it could inhibit the activity of heat shock protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .

-

Enzyme Inhibition :

- As a purine derivative, it may serve as an inhibitor for various enzymes, including kinases and phosphatases, which play significant roles in cellular signaling and metabolism. The binding affinity of this compound to specific targets can be assessed through molecular docking studies, revealing its potential as a lead compound for drug development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various purine derivatives, including this compound, against breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated that this compound exhibited significant growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to assess the binding interactions between this compound and Hsp90α. The findings demonstrated favorable binding affinities, indicating that structural modifications could enhance its efficacy as an Hsp90 inhibitor .

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic substitution under various conditions, yielding derivatives with diverse functional groups.

Mechanistic Insights :

-

The electron-withdrawing chlorine enhances electrophilicity at C6, facilitating nucleophilic attack.

-

Steric hindrance from the isopropyl group at N7 slightly reduces reaction rates compared to less bulky analogs .

Functionalization via Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalytic System | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, ArB(OH)<sub>2</sub> | 6-Aryl-7-isopropyl-7H-purin-8(9H)-one | 45–70% |

Limitations :

Stability Under Acidic/Basic Conditions

The isopropyl group at N7 enhances stability against hydrolysis compared to N9-alkylated analogs.

Oxidation and Reduction

Limited data exist, but general purine reactivity suggests:

-

Oxidation : May form N-oxide derivatives under strong oxidants (e.g., mCPBA).

-

Reduction : Chlorine can be replaced by hydrogen via catalytic hydrogenation (Pd/C, H<sub>2</sub>).

Influence of Isopropyl Group on Reactivity

The bulky isopropyl group at N7:

Comparison with Similar Compounds

6-Chloro-7H-purin-8(9H)-one (CAS 37527-48-3)

- Molecular Formula : C₅H₃ClN₄O

- Molecular Weight : 170.56 g/mol

- Key Differences : Lacks the isopropyl group at position 7, resulting in reduced steric bulk and lower molecular weight.

- Applications : Used as a precursor for nucleoside analogs. Its solubility in DMSO (10 mM) is well-documented, with storage at 2–8°C .

6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (Compound 13)

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one (CAS 1020719-54-3)

- Molecular Formula : C₈H₁₁N₅O

- Key Differences: Substitution of chlorine with an amino group enhances hydrogen-bond donor capacity, while ethyl and methyl groups at positions 9 and 7 increase hydrophobicity .

2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (CAS 1299420-90-8)

- Molecular Formula : C₁₁H₁₃ClN₄O₂

- Molecular Weight : 268.70 g/mol

Research Tools and Validation

Crystallographic tools like SHELX (for structure refinement) and Mercury CSD (for intermolecular interaction analysis) are critical for studying these compounds . For example, Mercury’s packing similarity calculations can elucidate how substituents influence crystal packing and stability .

Q & A

Q. What are the key challenges in synthesizing 6-Chloro-7-isopropyl-7H-purin-8(9H)-one, and how can they be methodologically addressed?

Synthesis of this compound often involves competing alkylation pathways at the N7 and N9 positions of the purine core. Evidence from analogous N7-substituted purines indicates that selective synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents) . For example, using bulky alkylating agents or polar aprotic solvents (e.g., DMF) may favor N7 substitution by steric hindrance. A table summarizing optimized parameters from related studies:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | ↑ N7 selectivity |

| Temperature | 0–5°C | ↓ Side products |

| Alkylating Agent | Isopropyl bromide | ↑ Specificity |

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic methods are critical:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve isomers and detect impurities (<2% threshold) .

- NMR : Key diagnostic signals include the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 4.5–5.0 ppm for CH) and purine ring protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 227.1 (calculated).

Q. What stability considerations are critical for storing and handling this compound?

The compound is sensitive to hydrolysis under acidic/basic conditions due to the labile C-Cl bond. Stability studies suggest:

- Storage : –20°C under inert gas (argon) in amber vials to prevent photodegradation.

- Solubility : Best in DMSO (≥50 mg/mL); avoid aqueous buffers with pH extremes .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological activity?

A factorial design approach (e.g., 2^k designs) is recommended to evaluate substituent effects. Variables could include:

- Independent Variables : Substituents at C2, C6, and N7 positions.

- Dependent Variables : IC50 values in enzyme inhibition assays (e.g., kinase assays).

From , modifying the isopropyl group to bulkier substituents (e.g., tert-butyl) may enhance target binding but reduce solubility. A response surface model can optimize these trade-offs .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Potential causes and solutions:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound Degradation : Validate purity pre- and post-assay via LC-MS.

- Target Selectivity : Use isoform-specific inhibitors as controls. For example, highlights that trifluoromethyl analogs show enhanced specificity due to hydrophobic interactions, which could inform mechanistic reinterpretations .

Q. What computational methods are effective for predicting the mechanism of action of this compound?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2 or EGFR kinases). The isopropyl group may occupy hydrophobic pockets, as seen in purine-based inhibitors .

- MD Simulations : Assess binding stability over 100 ns trajectories; monitor RMSD (<2 Å) and hydrogen bonding patterns.

Q. How to optimize in vivo efficacy while minimizing toxicity?

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate) at the N9 position to enhance bioavailability.

- Pharmacokinetic Studies : Monitor plasma half-life and tissue distribution in rodent models. Evidence from marine-derived purines (e.g., anti-inflammatory terpenes) suggests that lipophilic modifications improve CNS penetration .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst lot) to address batch-to-batch variability .

- Contradiction Analysis : Use Bland-Altman plots for inter-lab data comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.